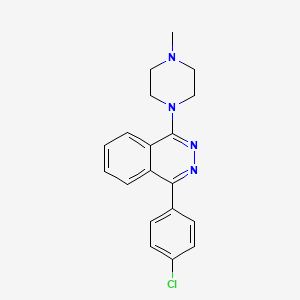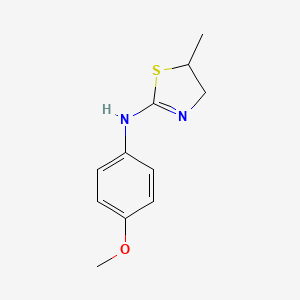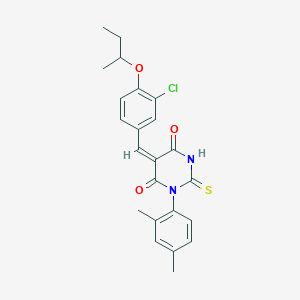
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine, also known as AG-AP006 or AG-013736, is a chemical compound that has been developed for its potential use as an anti-cancer agent. It belongs to the class of small molecule inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.
Mecanismo De Acción
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine binds to the ATP-binding site of VEGFR and PDGFR, preventing the activation of downstream signaling pathways that promote tumor growth and angiogenesis. This leads to decreased proliferation, migration, and survival of cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits angiogenesis, reduces tumor growth and metastasis, and induces apoptosis in cancer cells. It also has anti-inflammatory properties and can modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine is its specificity for VEGFR and PDGFR, which makes it a promising candidate for targeted cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as by its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine treatment, as well as the development of non-invasive imaging techniques to monitor treatment efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine in different cancer types and patient populations.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine involves several steps, starting with the reaction of 4-chlorophthalic anhydride with 4-methylpiperazine to form the intermediate 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalimide. This intermediate is then reacted with hydrazine hydrate to form the final product 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and spread of various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by blocking the VEGFR and PDGFR pathways, which are involved in the formation of new blood vessels that tumors need to grow and spread.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-17-5-3-2-4-16(17)18(21-22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYMTKHBFSGCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)
![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![(1S*,3R*)-3-amino-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}cyclopentanecarboxamide](/img/structure/B5381108.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidine] dihydrochloride](/img/structure/B5381124.png)
![N-(4-methoxybenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5381126.png)
![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5381132.png)
![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)

